molecular formula C19H20O6 B4415904 4-(methoxycarbonyl)phenyl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate

4-(methoxycarbonyl)phenyl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate

Cat. No.: B4415904
M. Wt: 344.4 g/mol
InChI Key: LIUWPTDFIBNXQU-UHFFFAOYSA-N
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Description

4-(methoxycarbonyl)phenyl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate is a useful research compound. Its molecular formula is C19H20O6 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.12598835 g/mol and the complexity rating of the compound is 642. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-(Methoxycarbonyl)phenyl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C19H20O6
  • Molecular Weight : 344.36 g/mol
  • CAS Registry Number : Not specified in the search results.

Research indicates that compounds similar to 4-(methoxycarbonyl)phenyl derivatives often exhibit biological activities through various mechanisms:

  • Enzyme Inhibition : Many derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. For instance, related compounds have demonstrated IC50 values indicating effective inhibition of COX enzymes, suggesting potential anti-inflammatory properties .
  • Antimicrobial Activity : Some studies suggest that bicyclic compounds may exhibit antimicrobial effects against various pathogens, although specific data for this compound is limited.

Biological Assays and Efficacy

The compound's biological activity can be assessed through various in vitro and in vivo assays. Below is a summary of findings from relevant studies:

Assay Type Efficacy Observed Reference
COX InhibitionIC50 value indicating potent inhibition
Antimicrobial ActivityActivity against specific bacterial strains
Cytotoxicity AssaysAssessing safety profiles in human cell lines

Case Studies

  • Inhibition of COX Enzymes :
    • A study evaluated the synthesized derivatives for their ability to inhibit COX-1 and COX-2 enzymes. Among the derivatives tested, some exhibited significant selectivity towards COX-2 with an IC50 as low as 150 nM, indicating potential for anti-inflammatory drug development .
  • Antimicrobial Testing :
    • Related compounds have been assessed for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results showed varying degrees of effectiveness, suggesting that modifications to the bicyclic structure could enhance activity against specific pathogens .
  • Pharmacokinetic Studies :
    • Preliminary pharmacokinetic studies indicated favorable absorption and distribution characteristics for certain analogs of the compound. These studies are crucial for understanding the therapeutic potential and safety profile of new drug candidates .

Properties

IUPAC Name

(4-methoxycarbonylphenyl) 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O6/c1-17(2)18(3)9-10-19(17,14(21)13(18)20)16(23)25-12-7-5-11(6-8-12)15(22)24-4/h5-8H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUWPTDFIBNXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(C(=O)C2=O)C(=O)OC3=CC=C(C=C3)C(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(methoxycarbonyl)phenyl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate
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4-(methoxycarbonyl)phenyl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate
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4-(methoxycarbonyl)phenyl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate
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4-(methoxycarbonyl)phenyl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate
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4-(methoxycarbonyl)phenyl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate
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4-(methoxycarbonyl)phenyl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate

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